molecular formula C16H13ClN2O5 B406508 ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE

ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE

Cat. No.: B406508
M. Wt: 348.74g/mol
InChI Key: BLNJALQHLBCXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE is an organic compound that features a complex structure with both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE typically involves multiple steps. One common route starts with the nitration of 4-chlorobenzoic acid to form 4-chloro-2-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-aminobenzoic acid ethyl ester under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 4-(4-Amino-benzoylamino)-benzoic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and ester groups can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrobenzoic acid
  • 4-Chloro-2-nitrobenzoyl chloride
  • 4-Chloro-2-nitrobenzyl alcohol

Uniqueness

ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74g/mol

IUPAC Name

ethyl 4-[(4-chloro-2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-6-12(7-4-10)18-15(20)13-8-5-11(17)9-14(13)19(22)23/h3-9H,2H2,1H3,(H,18,20)

InChI Key

BLNJALQHLBCXKL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.